molecular formula C23H18N2O2 B13072009 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13072009
M. Wt: 354.4 g/mol
InChI Key: ZHWHBSDEQLXSOU-UHFFFAOYSA-N
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Description

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a high-purity chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound belongs to the aryloxypyrazole carbaldehyde class, which is recognized in scientific literature for its significant pharmacological potential. Researchers value this structural motif for developing new therapeutic agents, particularly in the areas of infectious disease and oncology. Pyrazole derivatives structurally related to this compound have demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli , as well as antifungal properties . Furthermore, this class of compounds shows promise in anticancer research. Specific pyrazole derivatives have been evaluated for cytotoxicity against human cancer cell lines, such as colorectal carcinoma (RKO), with studies indicating that the anticancer mechanism can involve the activation of p53-mediated apoptosis . The presence of the biphenyl-4-yloxy substituent is of particular interest for structure-activity relationship (SAR) studies, as it may influence the compound's binding affinity to biological targets through enhanced steric and electronic interactions . The carbaldehyde functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives, such as Schiff bases, for broader bioactivity screening . This product is intended for use in exploratory biological assays and as a key intermediate in the synthesis of novel heterocyclic compounds for research purposes.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde

InChI

InChI=1S/C23H18N2O2/c1-17-22(16-26)23(25(24-17)20-10-6-3-7-11-20)27-21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

ZHWHBSDEQLXSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable reagent to introduce the oxy group at the 4-position.

    Formation of Pyrazole Ring: The intermediate is then reacted with hydrazine and an appropriate aldehyde to form the pyrazole ring.

    Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 4-position of the pyrazole ring through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Addition and Reduction

The aldehyde group undergoes nucleophilic addition reactions. For example:

  • Grignard reagent addition : Forms secondary alcohols when reacted with organomagnesium compounds.

  • Reduction to alcohols : Catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol group.

  • Selective reduction : The pyrazole ring remains intact during aldehyde reduction, preserving its aromaticity .

Oxidation Reactions

The aldehyde moiety is susceptible to oxidation:

  • Carboxylic acid formation : Treatment with KMnO₄ in aqueous pyridine oxidizes the aldehyde to a carboxylic acid. Subsequent esterification with ethanol/H⁺ yields ethyl esters .

    R CHOKMnO4R COOHEtOH H+R COOEt\text{R CHO}\xrightarrow{\text{KMnO}_4}\text{R COOH}\xrightarrow{\text{EtOH H}^+}\text{R COOEt}
  • Chromone synthesis : Oxidative cyclization with DMSO/CuCl₂ converts chalcone intermediates (derived from the aldehyde) into chromone derivatives .

With Active Methylene Compounds

The aldehyde participates in Claisen-Schmidt condensations:

  • Chalcone formation : Reacts with acetophenones in basic methanol to yield α,β-unsaturated ketones. For example, condensation with 2,4-dichloro-5-fluoroacetophenone produces a fluorinated chalcone .

  • Heterocyclic derivatives : Reactions with hippuric acid yield 5-oxazolones, while semicarbazide forms semicarbazones .

With Amines and Hydrazines

  • Hydrazone formation : Reacts with phenylhydrazine to form hydrazones, which are precursors for heterocycles like pyrazolines .

  • Oxadiazole synthesis : Condensation with hydrazine followed by carbon disulfide/KOH yields 1,3,4-oxadiazoles .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions:

  • Aromatic substitution : Reacts with electron-rich arenes (e.g., resorcinol) under acidic conditions to form hydroxyalkylated products. This reaction is critical for synthesizing fused polycyclic compounds .

Comparative Reaction Pathways

The table below summarizes key reactions and their outcomes:

Reaction Type Reagents/Conditions Product Application
OxidationKMnO₄, H₂O/pyridinePyrazole-4-carboxylic acidPharmaceutical intermediates
Claisen-SchmidtAcetophenone, NaOH/MeOHα,β-Unsaturated ketoneAntimicrobial agents
Friedel-CraftsBF₃·Et₂O, aromatic substratesHydroxyalkylated biphenyl derivativesMaterials chemistry
Hydrazone formationPhenylhydrazine, EtOHPyrazole hydrazoneAnticancer agent precursors

Mechanistic Insights

  • Aldol condensation : The aldehyde’s electrophilic carbonyl carbon attacks enolizable ketones, forming conjugated enones.

  • Vilsmeier-Haack reactivity : While not directly reported for this compound, analogous pyrazole-4-carbaldehydes undergo formylation under Vilsmeier conditions (POCl₃/DMF) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its catalytic applications or enantioselective transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde possess anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. A study demonstrated that modifications to the pyrazole structure could enhance its cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Case studies have reported that certain derivatives exhibit significant reductions in inflammation markers in animal models, suggesting that this compound may also have similar effects .

Anticonvulsant Activity

There is emerging evidence that pyrazole derivatives can act as anticonvulsants. Research has indicated that compounds with a similar structure can modulate neurotransmitter systems involved in seizure activity. A synthesis involving this compound led to derivatives that were tested for anticonvulsant properties, showing promising results in preclinical models .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including Vilsmeier-Haack reactions and Knoevenagel condensation processes. These synthetic pathways allow for the creation of a variety of derivatives that may enhance or modify the biological activity of the parent compound.

Synthesis Method Description Yield (%)
Vilsmeier-HaackReaction with phosphorous oxychloride and DMF85%
Knoevenagel CondensationCondensation with ethylcyanoacetate78%

Case Study 1: Anticancer Efficacy

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

The substituent at the 5-position of the pyrazole ring significantly influences molecular geometry and intermolecular interactions:

Compound Name Substituent at 5-Position Dihedral Angles (°) Key Intermolecular Interactions Reference
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy 40.84, 65.30 C–H⋯π, C–H⋯O hydrogen bonds, O⋯Cl contacts
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Bromophenoxy Not reported Similar to chloro analog (assumed)
5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-tert-Butylbenzylsulfanyl 54.2, 25.0 Weak C–H⋯O interactions
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenoxy 73.67, 45.99 C–H⋯π interactions
Target compound: 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Biphenyl-4-yloxy Expected >60° Enhanced π-π stacking (predicted)

Key Observations :

  • Chloro/Bromo Derivatives : The smaller halogens (Cl, Br) allow tighter packing via halogen bonds (e.g., O⋯Cl distance: 3.09 Å in the chloro analog) .
  • tert-Butylbenzylsulfanyl : The bulky tert-butyl group introduces steric hindrance, reducing planarity and favoring weak C–H⋯O interactions .
  • Biphenyl-4-yloxy : The extended aromatic system likely increases π-π stacking, improving stability and binding to hydrophobic enzyme pockets .

Pharmacological Activity

Pyrazole derivatives exhibit diverse biological activities depending on substituents:

Compound Reported Activities Potential Mechanism Reference
5-(4-Chlorophenoxy) analog Antimicrobial, anti-inflammatory Inhibition of microbial enzymes
5-(4-tert-Butylbenzylsulfanyl) analog Fungicidal Disruption of fungal membrane integrity
4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid (related structure) 5-α-reductase inhibition Binding to hydrophobic enzyme pockets
Target compound (predicted) Anticancer, enzyme inhibition (e.g., COX-2) Enhanced lipophilicity and π-system

Key Insights :

  • Halogenated analogs (Cl, Br) are effective antimicrobials due to polar interactions with microbial targets .
  • The biphenyl-4-yloxy group’s hydrophobicity may enhance binding to enzymes like COX-2 or 5-α-reductase, similar to related biphenyl ethers .

Comparison :

  • The target compound’s synthesis may require advanced coupling techniques (e.g., Suzuki) due to the biphenyl group’s steric demands.
  • Halogenated analogs are synthesized via simpler nucleophilic substitutions .

Biological Activity

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C23H18N2O2
  • Molecular Weight: 354.4 g/mol
  • IUPAC Name: 3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde
  • Canonical SMILES: CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's biphenyl and pyrazole moieties facilitate π-π stacking interactions and hydrogen bonding, which are crucial for binding to specific enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines, including breast, lung, and prostate cancers. The compound's structure allows it to target key pathways involved in tumor growth and angiogenesis.

Case Study:
A recent study evaluated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines, demonstrating that certain modifications to the pyrazole structure can enhance activity against specific cancer types. Notably, compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Pyrazoles are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In experimental models, this compound demonstrated a reduction in inflammation markers, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have employed the agar disc-diffusion method to assess activity against pathogens such as Staphylococcus aureus and Escherichia coli, yielding promising results .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Biphenyl-4-carbaldehydeLacks pyrazole ringMinimal anticancer activity
3-Methyl-1-phenyl-pyrazoleLacks biphenyl groupModerate anti-inflammatory effects
5-(Biphenyl-4-yloxy)-pyrazoleLacks methyl groupEnhanced antimicrobial activity

Q & A

Q. Key Methodological Considerations :

  • Solvent choice : DMSO enhances nucleophilicity of the phenoxide ion compared to DMF .
  • Catalyst loading : Excess K₂CO₃ (1.2–1.5 equiv.) ensures complete deprotonation of the phenol.
  • Reaction monitoring : TLC (using ethyl acetate/hexane, 3:7) confirms substitution completion .

How is the compound characterized post-synthesis?

Basic Research Question
Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Single-crystal analysis determines molecular conformation and dihedral angles between aromatic rings (e.g., biphenyl vs. pyrazole planes) .
  • Melting point : Typically 140–145°C, verified via differential scanning calorimetry (DSC) .

Q. Example Crystallographic Data :

ParameterValue (from )Value (from )
Space groupP21/cMonoclinic
Unit cell (Å)a=9.10, b=7.53, c=22.12a=9.12, b=7.50, c=22.10
Dihedral angle73.67° (phenyl-pyrazole)45.99° (biphenyl-pyrazole)

What basic pharmacological activities have been reported?

Basic Research Question
The compound exhibits:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via agar diffusion assays .
  • Anti-inflammatory effects : 40–50% reduction in carrageenan-induced paw edema in murine models at 50 mg/kg .
  • Analgesic activity : 55% writhing inhibition in acetic acid-induced models .

How can reaction conditions be optimized for higher yield?

Advanced Research Question
Optimization strategies include:

  • Solvent screening : DMF improves solubility of biphenyl-4-ol, but DMSO enhances reaction rate .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable yields (75–80%) .
  • Catalyst alternatives : Cs₂CO₃ increases phenoxide nucleophilicity but may require anhydrous conditions .

Q. Comparative Table :

Condition (DMSO/KOH) (DMF/K₂CO₃)
Yield72%68%
Reaction time3 hours6 hours
Purity (HPLC)98%95%

How do crystallographic studies inform the molecular conformation?

Advanced Research Question
X-ray data reveal:

  • Planarity of pyrazole ring : Deviations <0.005 Å, critical for π-π stacking in protein binding .
  • Dihedral angles : Biphenyl substitution introduces torsional strain (45–75°), affecting solubility and bioactivity .
  • Weak interactions : C–H···π interactions stabilize crystal packing, influencing solid-state reactivity .

What computational methods are used to predict biological activity?

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate dipole moments with solubility .
  • Molecular docking : Pyrazole aldehyde moiety forms hydrogen bonds with COX-2 active site (Glide score = −8.2 kcal/mol) .
  • ADMET prediction : Moderate BBB permeability (QikProp) but high hepatotoxicity risk .

How to address discrepancies in crystallographic data?

Advanced Research Question
Discrepancies in dihedral angles (e.g., 45.99° vs. 73.67°) arise from:

  • Substituent effects : Bulkier biphenyl groups increase steric hindrance .
  • Crystallization solvents : Ethanol vs. DMF/ethanol mixtures alter packing efficiency .
  • Validation tools : Use Mercury CSD for packing similarity analysis and PLATON for void detection .

Strategies for designing derivatives with enhanced activity

Advanced Research Question

  • Bioisosteric replacement : Substitute aldehyde with carboxamide to improve metabolic stability .
  • Heterocyclic fusion : Attach imidazole or triazole rings to enhance binding to kinase targets .
  • Pro-drug approaches : Esterify aldehyde to increase bioavailability, with in vivo hydrolysis to active form .

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